molecular formula C17H21N7O B2731459 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175978-77-3

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Numéro de catalogue B2731459
Numéro CAS: 2175978-77-3
Poids moléculaire: 339.403
Clé InChI: AKFHEKOTLGYARS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolopyrimidine derivatives has been achieved through the condensation of hydrazine with amide acetals or aldehydes, followed by cyclization . Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using a Cu (II) catalyst in the presence of Sodium ascorbate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be confirmed by spectroscopic methods such as 1H, 13C, and 1H/15N HMBC NMR spectroscopy . The presence of the pyrazolo[3,4-d]pyrimidine core and the piperidin-4-yl group could contribute to its potential biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound could include its formation through condensation and cyclization reactions . Additionally, it might undergo further reactions depending on the functional groups present in the molecule.

Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) inhibition is a promising strategy for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold, including our compound of interest. These molecules were evaluated for their cytotoxic activity against several cancer cell lines. Notably, most of the prepared compounds exhibited superior cytotoxicity against MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, they showed moderate activity against HepG-2 (hepatocellular carcinoma) cells. Compound 14 and 15 demonstrated the best cytotoxic activities across all three cell lines .

Caspase Activation and Apoptosis

In specific cancer cell lines (such as A549), our compound successfully inhibited cell cycle progression and induced apoptosis. It significantly activated caspase-3 and suppressed NF-κB and IL-6 pathways, contributing to its anticancer effects .

In Vitro Cytotoxicity Against Breast Cancer Cells

The newly synthesized compounds, including our target compound, were evaluated for their in vitro cytotoxic activity against human breast cancer cells (MCF7). The results were compared to the reference drug doxorubicin. This assessment provides valuable insights into the compound’s potential as an anticancer agent .

Anticancer Activity Against Various Cancer Cell Lines

Our compound, along with other heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage, was tested for in-vitro anticancer activity against various cancer cell lines. These investigations contribute to understanding its broader applicability in cancer treatment .

Dual Activity Against Cell Lines and CDK2

Compound 14 displayed potent dual activity against both cancer cell lines and CDK2. Its inhibitory activity against CDK2/cyclin A2 was significant, with an IC50 value of 0.057 μM. Such dual functionality makes it an intriguing candidate for further study .

Alteration of Cell Cycle Progression

Our compound exerted a significant alteration in cell cycle progression, further emphasizing its potential as a therapeutic agent. This effect contributes to its overall anticancer activity .

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, a target for cancer treatment . These compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .

Orientations Futures

The future directions for this compound could involve further investigations into its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold could be explored to develop novel therapeutics .

Propriétés

IUPAC Name

3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-20-16-14(9-19-22(16)2)17(21-12)23-7-4-13(5-8-23)10-24-11-18-6-3-15(24)25/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHEKOTLGYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.